1-methyl-3,6,6-triphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Overview
Description
1-methyl-3,6,6-triphenyl-3-azabicyclo[310]hexane-2,4-dione is a complex organic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3,6,6-triphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione typically involves multiple steps, including cyclization and functional group transformations. One common method involves the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysts such as ruthenium (II). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling reactive intermediates. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-methyl-3,6,6-triphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to it.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
1-methyl-3,6,6-triphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a potential drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-methyl-3,6,6-triphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A related compound with similar structural features but different substituents.
3-azabicyclo[3.1.0]hexane: A simpler analog without the methyl and phenyl groups.
Uniqueness
1-methyl-3,6,6-triphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the phenyl groups, in particular, can enhance its stability and interaction with molecular targets .
Properties
IUPAC Name |
1-methyl-3,6,6-triphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO2/c1-23-20(21(26)25(22(23)27)19-15-9-4-10-16-19)24(23,17-11-5-2-6-12-17)18-13-7-3-8-14-18/h2-16,20H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHRSAGYIBKPED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C1(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)N(C2=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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